Chemical structure and physical properties of 4-Bromo-2-chlorodibenzo[b,d]furan
Chemical structure and physical properties of 4-Bromo-2-chlorodibenzo[b,d]furan
Comprehensive Technical Guide: Molecular Architecture, Properties, and Optoelectronic Applications of 4-Bromo-2-chlorodibenzo[b,d]furan
Executive Summary
As the demand for high-efficiency Organic Light-Emitting Diodes (OLEDs) accelerates, the precision engineering of organic semiconductor materials has become paramount. As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks that offer both structural rigidity and versatile functionalization pathways. 4-Bromo-2-chlorodibenzo[b,d]furan (CAS: 2087889-86-7) has emerged as a highly valuable intermediate in this domain[1]. This whitepaper dissects its chemical structure, thermochemical properties, and the mechanistic logic behind its synthesis and integration into advanced optoelectronic devices.
Chemical Structure and Electronic Properties
The core of 4-Bromo-2-chlorodibenzo[b,d]furan consists of a dibenzofuran moiety—a planar, aromatic, oxygen-containing heterocycle. This structural rigidity is highly prized in materials science because it minimizes non-radiative decay pathways in excited states, thereby enhancing the quantum efficiency of OLED displays[1].
The strategic placement of halogens on this core dictates its synthetic utility:
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The Oxygen Heteroatom: Provides electron-donating properties via resonance (+R effect), enriching the electron density of the aromatic rings.
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Chlorine at C-2: Exerts an electron-withdrawing inductive effect (-I effect). Because the C-Cl bond is relatively strong, it acts as a stable placeholder during initial functionalizations, allowing for later-stage activation if aggressive conditions are applied.
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Bromine at C-4: The C-Br bond has a significantly lower bond dissociation energy than the C-Cl bond. This differential reactivity is the cornerstone of its utility, enabling highly chemoselective cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations) at the C-4 position without disturbing the C-2 chlorine[2].
Physical and Thermochemical Characterization
To ensure reproducibility in scale-up and purification, understanding the physical properties of the intermediate is critical. The table below summarizes the key quantitative data for 4-Bromo-2-chlorodibenzo[b,d]furan.
Table 1: Physical and Thermochemical Properties
| Property | Value | Reference |
| CAS Registry Number | 2087889-86-7 | [3] |
| Molecular Formula | C12H6BrClO | [2] |
| Molecular Weight | 281.53 g/mol | [3] |
| Appearance | Off-white powder / solid | [4] |
| Density (Calculated) | 1.7 ± 0.1 g/cm³ | [3] |
| Boiling Point (Calculated) | 373.1 ± 22.0 °C at 760 mmHg | [3] |
| Flash Point (Calculated) | 179.5 ± 22.3 °C | [3] |
| Refractive Index (Calc.) | 1.723 | [3] |
Synthetic Workflows and Mechanistic Logic
The synthesis and subsequent utilization of 4-Bromo-2-chlorodibenzo[b,d]furan rely on strict regiocontrol and chemoselectivity. Below is the visual workflow detailing its generation from 2-chlorodibenzo[b,d]furan and its downstream integration into OLED materials.
Figure 1: Synthesis and OLED integration workflow of 4-Bromo-2-chlorodibenzo[b,d]furan.
Self-Validating Experimental Protocols
In my experience, protocols must be designed as self-validating systems to prevent the propagation of errors through multi-step syntheses. The following methodologies incorporate built-in analytical checkpoints.
Protocol 1: Regioselective Synthesis via Directed ortho-Metalation (DoM)
The synthesis of 4-Bromo-2-chlorodibenzo[b,d]furan typically exploits the directing ability of the furan oxygen.
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Preparation & Inert Atmosphere: Flame-dry a Schlenk flask under argon. Charge the flask with 2-chlorodibenzo[b,d]furan (1.0 equiv) and anhydrous tetrahydrofuran (THF). Causality: Moisture must be rigorously excluded to prevent the premature quenching of the highly reactive organolithium reagent.
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Cryogenic Cooling: Lower the reaction temperature to -78 °C using a dry ice/acetone bath. Causality: Low temperatures stabilize the aryllithium intermediate and suppress unwanted nucleophilic attack or ring-opening side reactions.
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Metalation: Add n-butyllithium (n-BuLi, 1.1 equiv) dropwise. The oxygen atom coordinates the lithium cation, directing the strong base to selectively deprotonate the adjacent C-4 position. Stir for 2 hours.
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Electrophilic Trapping: Introduce a solution of carbon tetrabromide (CBr4, 1.2 equiv) in THF. Stir for 1 hour at -78 °C, then allow the mixture to slowly warm to room temperature.
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Quenching & Isolation: Quench the reaction with saturated aqueous NH4Cl. Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Validation Checkpoint: Prior to column chromatography, analyze the crude mixture via Thin Layer Chromatography (TLC) and GC-MS. Successful conversion is validated by the disappearance of the starting material mass and the appearance of a distinct molecular ion peak at m/z ~281.5[2]. The regiochemistry is confirmed via 1H-NMR by the absence of the H-4 proton signal.
Protocol 2: Chemoselective Suzuki-Miyaura Cross-Coupling for OLED Integration
Once synthesized, the intermediate is used to build complex OLED architectures (e.g., Hole Transport Layers or Emissive Layers)[1].
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Reaction Setup: In a round-bottom flask, combine 4-Bromo-2-chlorodibenzo[b,d]furan (1.0 equiv), a conjugated arylboronic acid (e.g., a carbazole derivative, 1.05 equiv), and Pd(PPh3)4 (0.05 equiv) under an inert atmosphere.
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Solvent & Base System: Add a degassed biphasic mixture of toluene and 2M aqueous K2CO3 (2:1 v/v). Causality: The biphasic system efficiently dissolves both the organic substrates and the inorganic base. Degassing prevents the oxidation of the zero-valent palladium catalyst.
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Catalytic Cycle: Heat the mixture to 90 °C for 12 hours. Causality: The palladium catalyst selectively undergoes oxidative addition at the weaker C-Br bond, leaving the C-Cl bond intact. This chemoselectivity is vital for iterative, step-by-step modular synthesis.
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Validation Checkpoint: Analyze the organic layer via LC-MS. The mass spectrum must confirm the addition of the aryl group while retaining the characteristic 3:1 isotopic pattern of the remaining chlorine atom (M and M+2 peaks). This validates that the C-Cl bond was successfully preserved for subsequent functionalization.
References
- LookChem. "4-bromo-2-chlorodibenzo[b,d]furan CAS NO.2087889-86-7: Quick Details".
- PubChemLite. "4-bromo-2-chlorodibenzo[b,d]furan (C12H6BrClO)".
- Daken Chemical. "What Do You Know About Oled Materials?".
- chemBlink. "4-Bromo-2-chlorodibenzo[b,d]furan (CAS 2087889-86-7)".
Sources
- 1. dakenam.com [dakenam.com]
- 2. PubChemLite - 4-bromo-2-chlorodibenzo[b,d]furan (C12H6BrClO) [pubchemlite.lcsb.uni.lu]
- 3. 4-Bromo-2-chlorodibenzo[b,d]furan (CAS 2087889-86-7) | Physicochemical properties, SDS, safety information & Suppliers - chemBlink [w.vw.chemblink.com]
- 4. 4-bromo-2-chlorodibenzo[b,d]furan, CasNo.2087889-86-7 Springchem New Material Technology Co.,Limited China (Mainland) [springchem.lookchem.com]
